
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole is an organic compound with a complex structure that includes a nitro group, a methoxy group, and a dihydroindole core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole typically involves multiple steps, starting from readily available precursors. One common approach is the nitration of a suitable indole derivative, followed by methylation and subsequent reduction to introduce the dihydro functionality. The reaction conditions often involve the use of strong acids for nitration, methylating agents like methyl iodide, and reducing agents such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like sodium hydride or lithium aluminum hydride for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
科学研究应用
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.
相似化合物的比较
Similar Compounds
- 3,3-dimethyl-5-methoxy-4,5’-biisoxazole
- 3,3-dimethyl-5-methoxy-4,5’-bi-1,2-oxazole
Uniqueness
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole is unique due to the presence of both a nitro group and a methoxy group on the indole core. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds.
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
5-methoxy-3,3-dimethyl-6-nitro-1,2-dihydroindole |
InChI |
InChI=1S/C11H14N2O3/c1-11(2)6-12-8-5-9(13(14)15)10(16-3)4-7(8)11/h4-5,12H,6H2,1-3H3 |
InChI 键 |
MIHSPMIQTDLALK-UHFFFAOYSA-N |
规范 SMILES |
CC1(CNC2=CC(=C(C=C21)OC)[N+](=O)[O-])C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
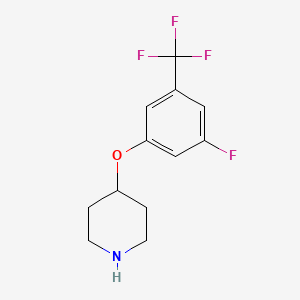
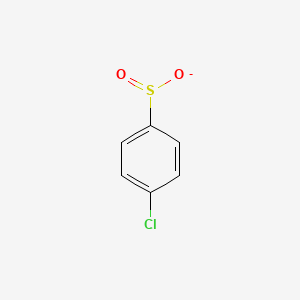


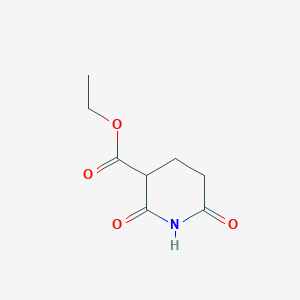
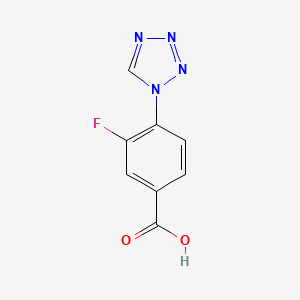
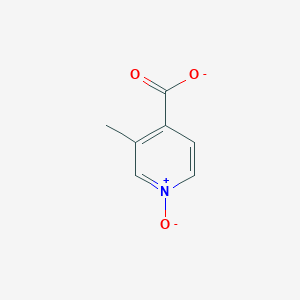



![4-chloro-3-iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B8685580.png)
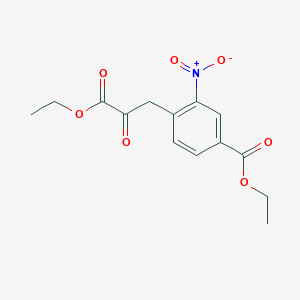

![4-Amino-1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-B]indole-1-acetic acid methyl ester](/img/structure/B8685610.png)
